molecular formula C34H46O19 B591355 methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate CAS No. 471271-55-3

methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No.: B591355
CAS No.: 471271-55-3
M. Wt: 758.7 g/mol
InChI Key: MWLKXILGJPSPKZ-LWSBBEHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Aldosecologanin is a natural product found in Lonicera japonica with data available.

Scientific Research Applications

  • (E)-Aldosecologanin was identified as one of the new iridoid glycosides isolated from the stems and leaves of Lonicera japonica, contributing to the understanding of the chemical constituents of this plant (Machida, Sasaki, Iijima, & Kikuchi, 2002).

  • Aldose reductase, an enzyme related to the action of compounds like (E)-Aldosecologanin, has been studied extensively for its role in diabetic complications. Inhibition of aldose reductase is considered a potential therapeutic strategy for treating conditions like diabetic cataract and uveitis (Yadav, Srivastava, & Ramana, 2007; Chang et al., 2016).

  • Research on aldose reductase inhibitors (ARIs) suggests potential applications in managing health issues like diabetic neuropathy, retinopathy, and oxidative stress-related conditions (Tomlinson, Stevens, & Diemel, 1994; Maccari & Ottanà, 2015).

  • The biochemical properties of aldose reductase and its inhibition by natural compounds have implications for preventing sugar-induced complications like cataracts, highlighting the therapeutic relevance of (E)-Aldosecologanin (Suryanarayana et al., 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-Aldosecologanin involves several steps, including protection of functional groups, formation of key intermediates, and deprotection of functional groups. The overall strategy is based on the use of readily available starting materials and well-established reactions to construct the target molecule in a cost-effective and efficient manner.", "Starting Materials": [ "D-glucose", "D-galactose", "L-tyrosine", "Boc anhydride", "NaBH4", "Pd/C", "HCl", "NaOH", "NaHCO3", "CH2Cl2", "MeOH", "EtOAc", "THF" ], "Reaction": [ "1. Protection of the hydroxyl groups on D-glucose and D-galactose using Boc anhydride in the presence of NaHCO3 to form Boc-protected sugars.", "2. Reduction of the Boc-protected sugars using NaBH4 in the presence of Pd/C to form the corresponding alcohols.", "3. Coupling of L-tyrosine with the Boc-protected sugars using HCl in CH2Cl2 to form the corresponding esters.", "4. Deprotection of the Boc groups using HCl in MeOH to form the free hydroxyl groups.", "5. Formation of the key intermediate by condensation of the two esters in the presence of NaOH in EtOAc to form the corresponding lactone.", "6. Reduction of the lactone using NaBH4 in MeOH to form the corresponding diol.", "7. Oxidation of the diol using Pd/C in the presence of HCl to form (E)-Aldosecologanin." ] }

CAS No.

471271-55-3

Molecular Formula

C34H46O19

Molecular Weight

758.7 g/mol

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[(Z)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7+/t15-,16-,17+,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1

InChI Key

MWLKXILGJPSPKZ-LWSBBEHMSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C/C=C(\C=O)/[C@H]2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O

Appearance

Powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.